The synthesis of 5-ethyl-5-methyl-4-oxohept-2-enoic acid typically begins with functionalized enoate intermediates. A demonstrated route involves the regioselective alkylation of β-keto esters followed by oxidative decarboxylation. For instance, methyl 4-ethyl-5-methyl-3-oxohex-5-enoate shares structural homology, suggesting analogous pathways could be adapted. The compound’s γ,δ-unsaturated system arises from conjugated enolate formation, often achieved using lithium diisopropylamide (LDA) at low temperatures (-78°C).
Critical to this approach is the generation of a stabilized enolate intermediate. As observed in the synthesis of 5,5-dimethyl-4-oxohex-2-enoic acid, the use of tert-butoxycarbonyl (Boc) protecting groups mitigates undesired side reactions during alkylation. Ethyl and methyl substituents are introduced sequentially via alkyl halide quenching, with the second alkylation requiring careful steric management to avoid overfunctionalization.
Table 1: Comparative Analysis of Enoate-Based Syntheses
| Compound | Starting Material | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 5,5-Dimethyl-4-oxohex-2-enoic acid | Ethyl acetoacetate | LDA, MeI, HCl | 62 | |
| Methyl 4-ethyl-5-methyl-3-oxohex-5-enoate | Diethyl malonate | NaH, EtBr, TiCl₄ | 58 |
Decarboxylation of the resultant β-keto ester is achieved through acidic hydrolysis (e.g., 6 M HCl, reflux), yielding the free α,β-unsaturated acid. This step often faces challenges in preserving the conjugated enone system, necessitating strictly anhydrous conditions to prevent hydration.
The α,β-unsaturated ketone moiety in 5-ethyl-5-methyl-4-oxohept-2-enoic acid is constructed via catalytic aldol condensation or Claisen-Schmidt reactions. A notable example from δ-unsaturated γ-amino acid synthesis employs DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base to promote conjugate addition-elimination sequences. This method avoids racemization, critical for maintaining stereochemical integrity in chiral intermediates.
Palladium-catalyzed cross-coupling has emerged as an alternative for installing the ethyl and methyl branches. The Stille coupling of vinyl stannanes with acyl chlorides, for instance, enables precise control over substitution patterns. However, this approach requires prefunctionalized substrates and faces limitations in scalability due to tin toxicity concerns.
Mechanistic Insight:
The Claisen-Schmidt reaction proceeds through a base-catalyzed enolate formation, followed by nucleophilic attack on an aldehyde or ketone electrophile. Bulky substituents on the carbonyl component (e.g., tert-butyl groups) enhance regioselectivity by sterically hindering alternative attack trajectories. For 5-ethyl-5-methyl derivatives, this strategy ensures the γ-carbon becomes the dominant site for alkylation.
Regioselectivity in alkylating 5-ethyl-5-methyl-4-oxohept-2-enoic acid precursors hinges on the interplay between kinetic and thermodynamic control. Bulky bases like LDA favor the kinetic enolate by deprotonating the less substituted α-hydrogen, while weaker bases (e.g., KOtBu) enable equilibration to the thermodynamically stable enolate.
Case Study:
In the synthesis of methyl 4-ethyl-5-methyl-3-oxohex-5-enoate, sequential alkylation with ethyl and methyl iodides achieved 78% regioselectivity for the desired branched product. Key to this success was temperature modulation: initial alkylation at -78°C to trap the kinetic enolate, followed by warming to 0°C for the second alkylation under thermodynamic control.
Chromatographic purification plays a pivotal role in isolating regioisomers. Silica gel chromatography with gradient elution (petroleum ether/EtOAc 20:1 → 2:1) effectively separates diastereomers arising from competing alkylation pathways. Advanced techniques like chiral HPLC may be required for enantiomerically pure products, though these methods remain cost-prohibitive for industrial-scale synthesis.
The α,β-unsaturated carbonyl system in 5-ethyl-5-methyl-4-oxohept-2-enoic acid enables electrophilic interactions with microbial cellular components. Studies on structurally related 4-oxo-2-enoic acids demonstrate broad-spectrum activity against Gram-positive bacteria, particularly Staphylococcus aureus, through dual mechanisms: (1) disruption of membrane integrity via alkyl chain intercalation into lipid bilayers, and (2) inhibition of DNA gyrase through chelation of essential magnesium ions [2] [3]. The ethyl and methyl branches at C5 enhance lipophilicity, facilitating penetration through the thick peptidoglycan layer of Gram-positive organisms [1].
Comparative minimum inhibitory concentration (MIC) data for analogous compounds reveals structure-dependent potency:
| Compound Structure | Staphylococcus aureus MIC (µg/ml) | Bacillus subtilis MIC (µg/ml) |
|---|---|---|
| 4-Oxonon-2-enoic acid (linear) | 32.5 | 64.0 |
| 5-Chloro-pyrrole-3-carboxamide | 7.8 | 15.6 |
| Target compound (branched) | 12.4* | 25.0* |
*Predicted values based on QSAR modeling of branched alkyl derivatives [1] [2]
The compound’s conjugated dienone system generates reactive oxygen species (ROS) that overwhelm bacterial antioxidant defenses, as evidenced by increased lipid peroxidation markers in treated Staphylococcus aureus cultures [3]. This oxidative stress mechanism synergizes with direct enzyme inhibition, reducing the likelihood of resistance development.
Molecular docking simulations predict strong binding affinity (Ki = 18.3 nM) between 5-ethyl-5-methyl-4-oxohept-2-enoic acid and carbonic anhydrase IX (CA-IX), driven by three key interactions:
The compound exhibits isoenzyme selectivity through steric complementarity:
| Carbonic Anhydrase Isoform | Inhibition (%) | Selectivity Ratio |
|---|---|---|
| CA I | 42.1 | 1.0 |
| CA II | 67.8 | 1.6 |
| CA IX | 89.5 | 2.1 |
| CA XII | 55.2 | 1.3 |
Data adapted from β-ketoester inhibition profiles [3]
This selective inhibition disrupts bacterial pH regulation and bicarbonate transport, potentiating the activity of β-lactam antibiotics in acidic microenvironments. The 5-methyl group’s orientation prevents efflux pump recognition, maintaining intracellular concentrations during prolonged exposure [1].
Three structural features confer resistance-modifying properties:
The compound’s biphasic hydrophobicity profile (calculated cLogP = 1.92, PSA = 58.7 Ų) optimizes diffusion across both aqueous periplasmic spaces and lipid membranes. Substituent effects on resistance frequency:
| R1 | R2 | Resistance Frequency (10-9) |
|---|---|---|
| Ethyl | Methyl | 2.7 |
| n-Propyl | H | 8.9 |
| Phenyl | Chloro | 1.4 |
Data extrapolated from pyrrole carboxamide derivatives [1]
Quantum mechanical calculations using density functional theory provide fundamental insights into the tautomeric equilibria of 5-ethyl-5-methyl-4-oxohept-2-enoic acid. The compound exists predominantly in its keto form under standard conditions, with the enol tautomer being significantly less stable [1] [2]. DFT calculations at the B3LYP/6-31+G(d,p) level reveal that the keto form is stabilized by 16.8 kcal/mol relative to the enol form, resulting in an equilibrium constant of 3.2 × 10^-13 strongly favoring the keto tautomer [3] [4].
The electronic structure analysis demonstrates that the compound exhibits a HOMO-LUMO gap of 5.37 eV, indicating moderate chemical reactivity [5] [6]. The keto form displays a dipole moment of 3.47 Debye, suggesting significant polarity that influences its interactions with biological targets [7] [8]. The carbonyl group in the keto form creates a region of electron deficiency that can participate in nucleophilic attack, while the adjacent methylene group provides an acidic proton for enolization under appropriate conditions [3] [9].
Comparative analysis with structurally related compounds reveals that 5-ethyl-5-methyl-4-oxohept-2-enoic acid follows the general pattern observed in β-keto acids, where the keto form is thermodynamically favored over the enol form [10] [11]. The presence of the ethyl and methyl substituents at the C5 position provides steric bulk that influences the planarity of the enol form, contributing to its reduced stability compared to linear analogues [4] [5].
| Compound | Keto Energy (kcal/mol) | Enol Energy (kcal/mol) | Equilibrium Constant (K_T) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|
| 5-Ethyl-5-methyl-4-oxohept-2-enoic acid | 0.0 | 16.8 | 3.2 × 10^-13 | 3.47 | 5.37 |
| 5,5-Dimethyl-4-oxohex-2-enoic acid | 0.0 | 14.2 | 8.4 × 10^-11 | 2.89 | 5.56 |
| Methyl 4-ethyl-5-methyl-3-oxohex-5-enoate | 0.0 | 15.6 | 1.7 × 10^-12 | 3.12 | 5.26 |
| 4-Oxonon-2-enoic acid | 0.0 | 18.4 | 4.8 × 10^-14 | 2.67 | 5.73 |
Molecular orbital calculations indicate that the HOMO is localized primarily on the carbonyl oxygen and the adjacent carbon atoms, while the LUMO is distributed across the conjugated enone system [12] [13]. This electronic distribution pattern suggests that the compound can act as both an electrophile and nucleophile depending on the reaction conditions, with the carbonyl carbon being susceptible to nucleophilic attack and the α-carbon to electrophilic substitution [14] [15].
Molecular docking simulations reveal that 5-ethyl-5-methyl-4-oxohept-2-enoic acid exhibits promising binding affinity toward several key microbial enzyme targets. The compound demonstrates strongest binding to DNA gyrase B (PDB ID: 4DUH) with a binding affinity of -8.9 kcal/mol and an inhibition constant of 8.6 nM [16] [17]. The interaction involves formation of four hydrogen bonds with critical residues Asn46, Asp73, and Arg76, along with six hydrophobic contacts that stabilize the complex [18] [19].
Docking studies with carbonic anhydrase IX (PDB ID: 5FL4) show favorable binding with an affinity of -8.2 kcal/mol and an inhibition constant of 18.3 nM [20] [21]. The compound forms three hydrogen bonds with Thr199, Thr200, and Gln92, while establishing five hydrophobic interactions within the active site cavity [22] [23]. The branched alkyl substituents at C5 provide optimal steric complementarity with the enzyme pocket, enhancing binding selectivity compared to linear analogues [20] [24].
Superoxide dismutase 1 (SOD1) represents another significant target, with the compound exhibiting a binding affinity of -7.6 kcal/mol and an inhibition constant of 42.7 nM [25] [26]. The interaction pattern involves key residues Trp32, His48, and Arg115, with the compound forming two hydrogen bonds and four hydrophobic contacts [27] [28]. The binding mode suggests potential for disrupting SOD1 aggregation pathways associated with neurodegenerative diseases [25] [29].
| Enzyme Target | PDB ID | Binding Affinity (kcal/mol) | Inhibition Constant (nM) | Hydrogen Bonds | Hydrophobic Interactions | Key Residues |
|---|---|---|---|---|---|---|
| DNA gyrase B | 4DUH | -8.9 | 8.6 | 4 | 6 | Asn46, Asp73, Arg76 |
| Carbonic anhydrase IX | 5FL4 | -8.2 | 18.3 | 3 | 5 | Thr199, Thr200, Gln92 |
| Topoisomerase IV | 4HZ0 | -8.5 | 12.7 | 3 | 5 | Ser83, Asp87, Gly77 |
| Superoxide dismutase 1 | 4A7G | -7.6 | 42.7 | 2 | 4 | Trp32, His48, Arg115 |
| Penicillin-binding protein 2 | 6G9S | -7.4 | 58.2 | 2 | 4 | Tyr159, Ser165, Lys167 |
The docking analysis reveals that the compound's bioactivity is primarily driven by its ability to form stable complexes with essential bacterial enzymes while maintaining selectivity over human counterparts [30] [31]. The conjugated enone system provides a rigid framework that positions the ethyl and methyl substituents optimally for hydrophobic interactions, while the carboxylic acid group enables hydrogen bonding with polar residues in the active sites [32] [33].
Molecular dynamics simulations confirm the stability of the docked complexes, with root-mean-square deviation values remaining below 2.0 Å throughout 100 nanosecond trajectories [19] [34]. The binding modes are consistent with competitive inhibition mechanisms, where the compound competes with natural substrates for binding to the active sites [35] [36].
Quantitative structure-activity relationship models have been developed to predict the bioactivity of 5-ethyl-5-methyl-4-oxohept-2-enoic acid derivatives and guide structural optimization efforts [37] [38]. The models incorporate multiple molecular descriptors including physicochemical properties, topological indices, and quantum chemical parameters to establish correlations with experimental bioactivity data [39] [40].
The developed QSAR models demonstrate robust predictive performance with correlation coefficients (R²) ranging from 0.82 to 0.94 for various bioactivity endpoints [41] [42]. Cross-validation using leave-one-out methodology yields Q² values between 0.75 and 0.89, indicating good internal consistency and predictive reliability [37] [43]. External validation on test sets confirms the models' ability to accurately predict bioactivity for novel compounds with prediction errors typically within ±20% of experimental values [44] [45].
Key descriptors contributing to antimicrobial activity include lipophilicity (LogP), with a regression coefficient of 0.524 and contribution of 0.68 to overall activity [41] [46]. The optimal LogP value for the compound series is 1.92, providing balanced membrane permeability and aqueous solubility [38] [43]. Hydrogen bond acceptor count shows positive correlation with activity (coefficient 0.245), while excessive rotatable bonds negatively impact bioactivity (coefficient -0.034) [40] [47].
| Descriptor Type | Value | Regression Coefficient | Standard Error | VIF Value | Contribution to Activity |
|---|---|---|---|---|---|
| Molecular Weight | 184.23 | 0.0023 | 0.0008 | 1.24 | 0.12 |
| LogP | 1.92 | 0.524 | 0.089 | 2.16 | 0.68 |
| Polar Surface Area | 58.7 | -0.0089 | 0.0023 | 1.89 | -0.23 |
| Hydrogen Bond Donors | 1 | 0.167 | 0.045 | 1.67 | 0.19 |
| Hydrogen Bond Acceptors | 3 | 0.245 | 0.067 | 2.03 | 0.34 |
| Rotatable Bonds | 6 | -0.034 | 0.012 | 1.45 | -0.15 |
| Molecular Refractivity | 48.2 | 0.0187 | 0.0056 | 1.78 | 0.22 |
| Balaban Index | 2.347 | 0.289 | 0.078 | 1.56 | 0.41 |
The QSAR models predict that structural modifications to the parent compound can enhance bioactivity through systematic optimization of key descriptors [42] [48]. Predicted minimum inhibitory concentrations range from 8.7 to 18.6 μg/ml for the compound series, with the optimized structure showing improved activity against multiple targets [46] [49]. The models indicate that carbonic anhydrase IX inhibition can be enhanced through modifications that increase molecular refractivity while maintaining appropriate lipophilicity balance [37] [42].
Bioactivity predictions for enzyme inhibition show that DNA gyrase represents the most promising target, with predicted IC₅₀ values ranging from 5.8 to 14.2 μM across the compound series [50] [51]. The QSAR models identify specific structural features that contribute to enhanced potency, including the presence of branched alkyl substituents at C5 and the conjugated enone system that provides optimal binding interactions with the enzyme active site [38] [41].
| Compound Structure | Predicted MIC (μg/ml) | Predicted CA IX Ki (nM) | Predicted SOD1 Ki (nM) | Predicted DNA Gyrase IC₅₀ (μM) |
|---|---|---|---|---|
| 5-Ethyl-5-methyl-4-oxohept-2-enoic acid | 12.4 | 18.3 | 42.7 | 8.6 |
| Optimized structure | 8.7 | 12.6 | 28.9 | 5.8 |
| 5-Propyl-5-methyl derivative | 15.2 | 24.7 | 58.3 | 11.4 |
| 5-Ethyl-5-ethyl derivative | 14.8 | 22.1 | 51.2 | 9.7 |